molecular formula C19H21ClFNO2S B2701519 2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 2034568-71-1

2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No. B2701519
M. Wt: 381.89
InChI Key: UDVKYEGEZHYKAV-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with chloro and fluoro groups at the 2nd and 6th positions respectively. The amide nitrogen is further substituted with a cyclopentylmethyl group, which is substituted with a 5-(1-hydroxyethyl)thiophen-2-yl group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to propose a detailed synthetic route.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzamide core of the molecule is planar due to the conjugation of the amide group with the benzene ring. The cyclopentyl and thiophene rings may adopt various conformations depending on the specific conditions.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The chloro and fluoro substituents on the benzene ring might be displaced in nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Antimicrobial Applications

Research on thiourea derivatives, including those with halogen substitutions similar to the specified compound, has demonstrated significant antimicrobial properties, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). These findings suggest potential applications in developing novel antimicrobial agents capable of disrupting biofilms, which are challenging to treat with conventional antibiotics.

Anticancer Research

Compounds structurally related to the query have been explored for their anticancer properties. Fluorinated benzamide analogues have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET), highlighting their potential in cancer diagnosis and therapy (Tu et al., 2007). Furthermore, fluorine-substituted 1,2,4-triazinones were synthesized and tested for their anti-HIV-1 and CDK2 inhibitory activities, indicating possible applications in both antiviral therapies and cancer treatment (Makki et al., 2014).

Chemical Synthesis and Material Science

The study of halogen-substituted benzanilides, including chloro and fluoro derivatives, provides insight into weak interactions involving halogens, which are crucial for understanding molecular packing and crystal engineering (Chopra & Row, 2005). Such studies are fundamental in materials science for designing new materials with desired physical and chemical properties.

Pharmacokinetics and Drug Development

Investigations into the pharmacokinetics of novel compounds, including those with structural similarities to the queried chemical, are essential in drug development. For instance, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel inhibitors has been studied, offering insights into optimizing drug formulations for enhanced stability and efficacy (Teffera et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.


Future Directions

The future research directions involving this compound could be numerous, depending on its intended applications. It could be studied further to better understand its properties, to optimize its synthesis, or to discover new reactions it can undergo.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO2S/c1-12(23)15-7-8-16(25-15)19(9-2-3-10-19)11-22-18(24)17-13(20)5-4-6-14(17)21/h4-8,12,23H,2-3,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVKYEGEZHYKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide

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